4-(Chloromethyl)benzene-1-sulfonyl chloride molecular structure
4-(Chloromethyl)benzene-1-sulfonyl chloride molecular structure
An In-Depth Technical Guide to the Molecular Structure and Utility of 4-(Chloromethyl)benzene-1-sulfonyl chloride
Executive Summary
4-(Chloromethyl)benzene-1-sulfonyl chloride, hereafter referred to as CMBSC, is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structure is characterized by a 1,4-disubstituted benzene ring bearing two highly reactive electrophilic centers: a benzylic chloride (chloromethyl group) and a sulfonyl chloride. This dual reactivity allows CMBSC to serve as a versatile scaffold and linker molecule in complex organic synthesis. This guide provides a detailed exploration of the molecular structure of CMBSC, methods for its characterization, its key reactive properties, a validated synthetic protocol, and its applications in modern research and development.
Introduction and Chemical Identity
4-(Chloromethyl)benzene-1-sulfonyl chloride is a crystalline solid that serves as a crucial intermediate in the synthesis of a wide array of specialized chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility stems from the orthogonal reactivity of its two chlorine-containing functional groups, which can be addressed selectively under different reaction conditions. Understanding its core structure is fundamental to exploiting its synthetic potential.
The primary identifiers and physicochemical properties of CMBSC are summarized below for clarity and reference.
| Property | Value | Source |
| IUPAC Name | 4-(chloromethyl)benzenesulfonyl chloride | [3][4] |
| CAS Number | 2389-73-3 | [3][4][5] |
| Molecular Formula | C₇H₆Cl₂O₂S | [3][5] |
| Molecular Weight | 225.09 g/mol | [3][5] |
| Canonical SMILES | C1=CC(=CC=C1CCl)S(=O)(=O)Cl | [3][5] |
| Melting Point | 58 °C | [5] |
| Appearance | White to off-white crystalline solid |
Elucidation of the Molecular Structure
The molecular architecture of CMBSC is the foundation of its chemical behavior. The structure consists of a central phenyl ring substituted at the para positions (1 and 4) with a chloromethyl group (-CH₂Cl) and a sulfonyl chloride group (-SO₂Cl).
Core Structural Framework and Geometry
The molecule's backbone is a planar benzene ring. The key to its functionality lies in the two appended groups:
-
The Sulfonyl Chloride Group (-SO₂Cl): This group features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and the benzene ring. The geometry around this sulfur atom is approximately tetrahedral, a consequence of sp³ hybridization. The strong electron-withdrawing nature of the sulfonyl chloride group deactivates the benzene ring towards electrophilic aromatic substitution but makes the sulfur atom a potent electrophilic site.
-
The Chloromethyl Group (-CH₂Cl): This functional group consists of a methylene bridge (-CH₂-) attached to a chlorine atom. The carbon atom is sp³ hybridized and tetrahedral. As a benzylic halide, the C-Cl bond is relatively weak and susceptible to nucleophilic attack, a reactivity profile enhanced by the stability of the resulting benzylic carbocation or the favorable transition state in an Sₙ2 reaction.
Caption: Molecular structure of CMBSC highlighting the key functional groups.
Spectroscopic Characterization: A Structural Fingerprint
The precise structure of CMBSC is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides complementary information, creating a self-validating system for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly characteristic. It will display two sets of signals in the aromatic region, appearing as two distinct doublets (an AA'BB' system), typical of a 1,4-disubstituted benzene ring. A sharp singlet, significantly downfield-shifted (typically δ 4.5-4.9 ppm), corresponds to the two benzylic protons of the chloromethyl group, which are deshielded by the adjacent chlorine atom.
-
¹³C NMR: The carbon spectrum will show four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted carbons) and one signal for the aliphatic carbon of the chloromethyl group.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the presence of the sulfonyl chloride functional group. Sulfonyl chlorides exhibit two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[6]
-
Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern. The presence of two chlorine atoms and one sulfur atom results in a distinctive isotopic pattern for the molecular ion peak (M⁺), M+2, and M+4, which serves as a powerful confirmation of the elemental composition.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons (AA'BB' system, δ 7.5-8.0 ppm), Benzylic protons (-CH₂Cl, singlet, δ ~4.7 ppm) |
| IR (cm⁻¹) | ~1385 (S=O asymmetric stretch), ~1180 (S=O symmetric stretch), ~3000-3100 (Aromatic C-H stretch) |
| MS (m/z) | Molecular ion peak with characteristic isotopic pattern due to ²Cl and ³⁴S isotopes. |
Chemical Reactivity: A Tale of Two Electrophiles
The synthetic value of CMBSC lies in its possession of two distinct electrophilic sites that can be targeted by nucleophiles. This allows for stepwise functionalization, making it a powerful building block.
Reactions at the Sulfonyl Chloride Moiety
The sulfur atom of the sulfonyl chloride group is highly electrophilic and readily attacked by a wide range of nucleophiles. These reactions are robust and high-yielding.
-
With Amines: Forms stable sulfonamides.
-
With Alcohols/Phenols: Forms sulfonate esters.
-
With Water: Hydrolyzes to the corresponding sulfonic acid.
Reactions at the Chloromethyl Moiety
The benzylic carbon is a classic electrophilic site for Sₙ1 and Sₙ2 nucleophilic substitution reactions.
-
With Amines: Forms secondary or tertiary amines.
-
With Cyanide: Forms a nitrile, enabling chain extension.
-
With Thiolates: Forms thioethers.
Caption: Dual reactivity pathways of CMBSC with different nucleophiles.
Synthesis and Safe Handling
The reliable synthesis and safe handling of CMBSC are critical for its effective use in a research setting.
Validated Synthetic Protocol: Chlorosulfonation
A standard and industrially relevant method for preparing benzenesulfonyl chlorides is through the direct chlorosulfonation of a suitable aromatic precursor.[1][7] The following protocol is a representative procedure.
Objective: To synthesize 4-(chloromethyl)benzene-1-sulfonyl chloride from 4-chlorotoluene.
Materials:
-
4-Chlorotoluene
-
Chlorosulfonic acid (HSO₃Cl)
-
Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize evolved HCl gas), cool chlorosulfonic acid (3.0 equivalents) to 0 °C in an ice bath.
-
Causality: Using a significant excess of chlorosulfonic acid ensures the reaction goes to completion and minimizes the formation of diaryl sulfone byproducts.[1] Cooling is essential to control the highly exothermic reaction.
-
-
Substrate Addition: Add 4-chlorotoluene (1.0 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature between 0-5 °C.
-
Causality: Slow, controlled addition prevents a dangerous temperature spike and ensures regioselectivity, with sulfonation occurring primarily at the position para to the methyl group (which becomes the chloromethyl group).
-
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours until HCl evolution ceases.
-
Workup - Quenching: Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Causality: This step quenches the reaction by decomposing the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. This must be done cautiously as the quenching is highly exothermic.
-
-
Extraction: Extract the aqueous slurry with dichloromethane (3x volumes). Combine the organic layers.
-
Neutralization: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.
-
Trustworthiness: This washing sequence is a self-validating system. The bicarbonate wash will show gas evolution (CO₂) until all acid is neutralized.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-(chloromethyl)benzene-1-sulfonyl chloride as a white solid.
Caption: Experimental workflow for the synthesis of CMBSC.
Safety and Handling Protocols
CMBSC is a hazardous substance and must be handled with appropriate precautions.
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[3][8]
-
Respiratory Hazard: It is a respiratory irritant and harmful if inhaled.[3][9][10]
-
Reactivity: It reacts with water and other nucleophiles.
Mandatory Handling Procedures:
-
Always handle 4-(chloromethyl)benzene-1-sulfonyl chloride in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are preferred), and chemical splash goggles.
-
Keep the compound away from moisture. Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Have appropriate spill control materials and quenching agents (e.g., sodium bicarbonate) readily available.
Applications in Drug Discovery and Beyond
The unique structure of CMBSC makes it a valuable tool for medicinal chemists and materials scientists.
-
Pharmaceutical Synthesis: Sulfonamides are a well-known class of antibacterial drugs and also feature in diuretics, anticonvulsants, and anti-inflammatory agents. CMBSC provides a direct route to novel sulfonamide derivatives. The additional chloromethyl handle allows for the tethering of these molecules to other pharmacophores or scaffolds, enabling the creation of complex, multi-functional drug candidates.[11]
-
Linker and Scaffold Chemistry: In drug discovery, CMBSC can be used as a bifunctional linker to connect two different molecular fragments. For example, the sulfonyl chloride can be reacted with one component, and the chloromethyl group can be subsequently used to attach a second component.
-
Agrochemicals and Dyes: The compound serves as an intermediate in the production of specialized agrochemicals and dyes, where the sulfonyl group often imparts desirable properties like water solubility or binding affinity.[2]
Conclusion
4-(Chloromethyl)benzene-1-sulfonyl chloride is more than a simple chemical reagent; it is a sophisticated molecular tool. Its structure, defined by a 1,4-disubstituted aromatic ring bearing two distinct and highly reactive electrophilic groups, provides a platform for complex molecular construction. A thorough understanding of its molecular geometry, spectroscopic signature, and dual-mode reactivity is essential for any researcher aiming to leverage its full synthetic potential. When synthesized and handled with the rigorous protocols outlined in this guide, CMBSC stands as a powerful and enabling building block for innovation in drug discovery and advanced materials.
References
- Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
1-Chloro-4-(chloromethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]
-
4-(Chloromethyl)benzene-1-sulfonyl chloride. PubChem, National Center for Biotechnology Information. [Link]
-
((Chloromethyl)sulphonyl)benzene. PubChem, National Center for Biotechnology Information. [Link]
-
Al-Ostoot, F.H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- Process for the preparation of substituted benzene sulfonyl chlorides.
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
-
Benzene Sulfonyl Chloride Hazard Summary. New Jersey Department of Health. [Link]
Sources
- 1. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 2. 2-(Chloromethyl)benzene-1-sulfonyl chloride | 31910-66-4 | Benchchem [benchchem.com]
- 3. 4-(Chloromethyl)benzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 22501399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2389-73-3 | 4-(Chloromethyl)benzene-1-sulfonyl chloride - AiFChem [aifchem.com]
- 5. biosynth.com [biosynth.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ((Chloromethyl)sulphonyl)benzene | C7H7ClO2S | CID 81625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
